4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a dichlorinated pyridazinone core linked to a benzene ring via a sulfonamide bridge, with an N-(1-methoxypropan-2-yl) substituent. The pyridazinone moiety (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is notable for its electron-deficient character, which enhances reactivity in biological and chemical contexts. The dichloro substituents at positions 4 and 5 of the pyridazinone likely influence electronic properties and steric interactions, while the sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, often associated with enzyme inhibition or receptor modulation . The methoxypropan-2-yl side chain may improve solubility and pharmacokinetic profiles compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O4S/c1-9(8-23-2)18-24(21,22)11-5-3-10(4-6-11)19-14(20)13(16)12(15)7-17-19/h3-7,9,18H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYUYBZHBTUSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)-N-(1-methoxypropan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. Its biological activity has been studied in various contexts, including its effects on cellular mechanisms and its pharmacological properties.
Chemical Structure and Properties
This compound features a complex structure that includes a pyridazinone moiety and a sulfonamide group. The presence of chlorine substituents and a methoxypropan-2-yl group contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈Cl₂N₂O₄S |
| Molecular Weight | 321.14 g/mol |
| CAS Number | 33098-23-6 |
| Purity | ≥95% |
| Melting Point | 303-304 °C |
Antimicrobial Activity
Research has shown that sulfonamides exhibit antimicrobial properties. The specific compound under consideration has demonstrated activity against various bacterial strains, although detailed data on its spectrum of activity is limited. In vitro studies suggest it may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamide derivatives.
Anticancer Potential
Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. The compound may share these properties; however, specific IC₅₀ values and detailed mechanisms remain to be elucidated.
Cardiovascular Effects
A study investigating the effects of benzene sulfonamides on perfusion pressure in isolated rat hearts indicated that certain derivatives could influence cardiovascular parameters. Although specific data for this compound are not available, it is hypothesized that it may interact with calcium channels, affecting coronary resistance and perfusion pressure .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antileishmanial Activity : A study on structurally similar compounds showed significant antileishmanial activity against Leishmania species, with IC₅₀ values as low as 0.059 mM .
- COX-2 Inhibition : Related compounds demonstrated varying degrees of COX-2 inhibition, suggesting potential anti-inflammatory properties .
- Cardiovascular Studies : Research indicated that certain sulfonamide derivatives could decrease perfusion pressure in an experimental model, suggesting cardiovascular implications .
Research Findings
The following table summarizes findings from various studies regarding the biological activities of related compounds:
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. They act by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth. Studies have shown that derivatives of this compound can be effective against various strains of bacteria and fungi.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX). In vitro studies suggest that it may exhibit selective COX-2 inhibitory activity, which could be beneficial in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs .
Antitumor Activity
Preliminary studies have indicated potential antitumor activity against several cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation. Further research is required to elucidate the specific pathways involved and to optimize its efficacy .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The table below compares the target compound with analogous heterocyclic sulfonamides and pyridazinone derivatives:
Key Observations:
- Pyridazinone vs.
- Sulfonamide Group: Unique to the target compound, this group is absent in the analogs from . Sulfonamides are known for their role in carbonic anhydrase inhibition (e.g., acetazolamide) and kinase modulation.
- Substituent Effects: The dichloro groups in the target compound may confer higher metabolic stability compared to the nitro and cyano groups in , which are prone to reduction or hydrolysis.
Physicochemical Properties
- Solubility : The methoxypropan-2-yl group in the target compound likely enhances water solubility relative to the lipophilic phenethyl and nitrophenyl groups in .
- Melting Point : The target compound’s melting point is uncharacterized in the provided evidence, but analogs with sulfonamide groups (e.g., celecoxib) typically exhibit higher melting points (>150°C) due to hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
